molecular formula C22H24N2O3S B2989040 2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide CAS No. 863556-05-2

2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2989040
CAS No.: 863556-05-2
M. Wt: 396.51
InChI Key: JLUHVWZMJDQZRD-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Toxicity Studies

  • Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally similar to the compound , in human and rat liver microsomes. They found that these compounds undergo complex metabolic activation pathways that can lead to carcinogenic products, highlighting the importance of understanding the metabolic processes of related compounds for safety evaluations Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).

Synthesis and Antimicrobial Activity

  • Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, which include structures similar to the compound . They assessed the antimicrobial activities of these compounds, indicating potential applications in the development of new antimicrobial agents Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S. (2008).

Structural Studies and Molecular Interactions

  • Kalita and Baruah (2010) conducted a study on different spatial orientations of amide derivatives, including compounds structurally similar to the one . They examined how these orientations affect anion coordination, which can be crucial for understanding the molecular interactions and potential applications in material science or pharmaceuticals Kalita, D., & Baruah, J. (2010).

Protein Tyrosine Phosphatase 1B Inhibitors

  • Saxena et al. (2009) synthesized derivatives of 2-(4-methoxyphenyl) ethyl acetamide, structurally related to the target compound, and evaluated them for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). This research indicates potential applications of these compounds in developing treatments for conditions like diabetes Saxena, A., Pandey, G., Gupta, S., Singh, A. B., & Srivastava, A. (2009).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-27-20-8-4-16(5-9-20)14-21(25)23-13-12-18-15-28-22(24-18)17-6-10-19(26-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUHVWZMJDQZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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